molecular formula C19H20N4O5 B4536289 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

Cat. No. B4536289
M. Wt: 384.4 g/mol
InChI Key: RZMGLPWSHZTOCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide involves multi-step chemical reactions that include nitration, reduction, condensation, and sometimes cyclization to achieve the desired compound. A relevant example includes the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which entails N-methylation, reduction, condensation with furoyl chloride, and Jacobson oxidation processes (El’chaninov et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds like N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking studies. These analyses help in understanding the compound's geometric configuration, electronic structure, and potential binding interactions with biological targets. For instance, studies on similar compounds reveal detailed insights into molecular conformations and interactions within the crystal lattice (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-12-4-6-17(16(8-12)23(25)26)27-11-15-5-7-18(28-15)19(24)20-10-14-9-13(2)22(3)21-14/h4-9H,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMGLPWSHZTOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=NN(C(=C3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

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